molecular formula C30H33F2N7O B8327520 2-[(azetidin-3-ylmethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

2-[(azetidin-3-ylmethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Cat. No.: B8327520
M. Wt: 545.6 g/mol
InChI Key: CUTREBCPDKGUHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(azetidin-3-ylmethyl)amino]-N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide is a useful research compound. Its molecular formula is C30H33F2N7O and its molecular weight is 545.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H33F2N7O

Molecular Weight

545.6 g/mol

IUPAC Name

2-(azetidin-3-ylmethylamino)-N-[5-[(3,5-difluorophenyl)methyl]-1H-indazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

InChI

InChI=1S/C30H33F2N7O/c1-38-6-8-39(9-7-38)24-3-4-25(28(15-24)34-18-21-16-33-17-21)30(40)35-29-26-13-19(2-5-27(26)36-37-29)10-20-11-22(31)14-23(32)12-20/h2-5,11-15,21,33-34H,6-10,16-18H2,1H3,(H2,35,36,37,40)

InChI Key

CUTREBCPDKGUHK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)NC3=NNC4=C3C=C(C=C4)CC5=CC(=CC(=C5)F)F)NCC6CNC6

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-butyl 3-({[2-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-5-(4-methylpiperazin-1-yl)phenyl]amino}methyl)azetidine-1-carboxylate (289 mg, 0.45 mmol) was dissolved in DCM (3 mL) and TFA (0.7 mL) was added. The resulting reaction solution was stirred overnight at room temperature. The mixture was diluted with DCM and extracted with 10% aqueous NH3. Organic phase was evaporated. Reverse phase column chromatography purification afforded 104 mg of the title compound.
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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